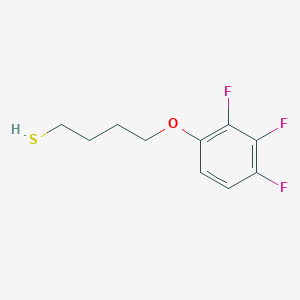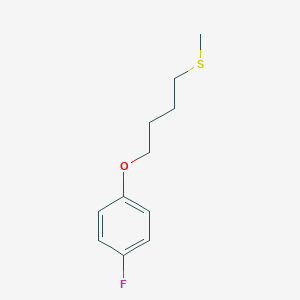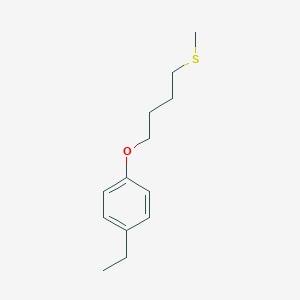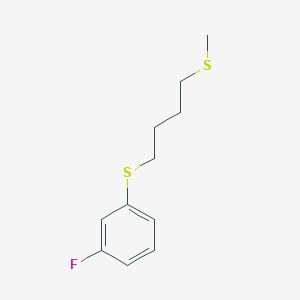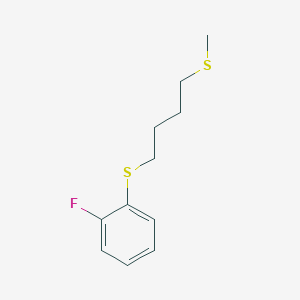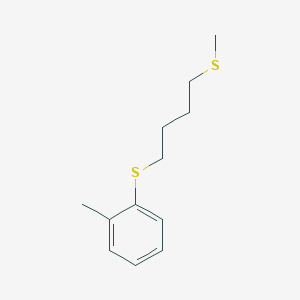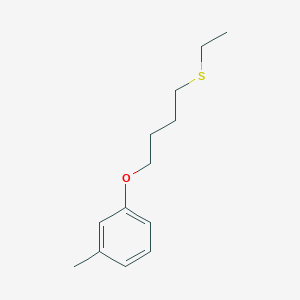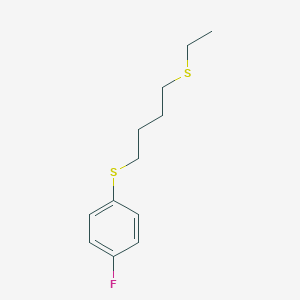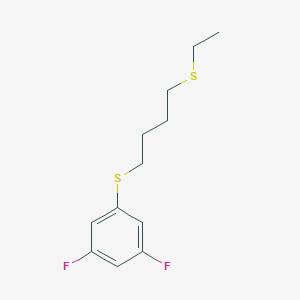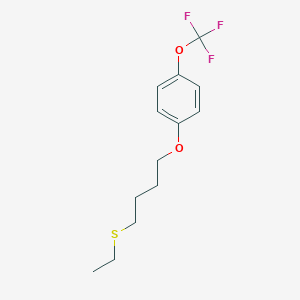
1-(4-Ethylsulfanylbutoxy)-4-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethylsulfanylbutoxy)-4-(trifluoromethoxy)benzene is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 1-(4-Ethylsulfanylbutoxy)-4-(trifluoromethoxy)benzene involves several synthetic routes. One common method includes the mechanical processing of triglyceride or condensation polymer-containing matter in the presence of a nucleophile . This process often requires specific reaction conditions such as controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using advanced equipment to maintain consistent quality and yield. The methods used in industrial production are typically optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities to meet demand.
化学反応の分析
Types of Reactions
1-(4-Ethylsulfanylbutoxy)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: In contrast to oxidation, reduction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the substituent introduced.
科学的研究の応用
1-(4-Ethylsulfanylbutoxy)-4-(trifluoromethoxy)benzene has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions, helping to create new molecules and materials.
Biology: In biological research, this compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: In industrial applications, this compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1-(4-Ethylsulfanylbutoxy)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(4-Ethylsulfanylbutoxy)-4-(trifluoromethoxy)benzene can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A compound with similar structural features but different biological activities.
CID 5479530: A cephalosporin with distinct pharmacological properties.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of stability, reactivity, and potential applications across various scientific fields. Its ability to undergo multiple types of chemical reactions and its diverse range of applications make it a valuable compound for research and industrial use.
特性
IUPAC Name |
1-(4-ethylsulfanylbutoxy)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3O2S/c1-2-19-10-4-3-9-17-11-5-7-12(8-6-11)18-13(14,15)16/h5-8H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRVFSWQZBPNJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCCOC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCCCCOC1=CC=C(C=C1)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
